molecular formula C7H18N2 B3106523 N1-Isopropyl-N3-methyl-1,3-propanediamine CAS No. 15937-57-2

N1-Isopropyl-N3-methyl-1,3-propanediamine

Cat. No.: B3106523
CAS No.: 15937-57-2
M. Wt: 130.23 g/mol
InChI Key: IOWKVIRYCFXIFG-UHFFFAOYSA-N
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Description

N1-Isopropyl-N3-methyl-1,3-propanediamine is a substituted propane-1,3-diamine derivative with an isopropyl group at the N1 position and a methyl group at the N3 position. Its molecular formula is C7H18N2, with a molecular weight of 130.24 g/mol. The compound serves as a versatile building block in organic synthesis, particularly in the preparation of ligands, catalysts, and specialty chemicals .

Properties

IUPAC Name

N-methyl-N'-propan-2-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2)9-6-4-5-8-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKVIRYCFXIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N3-methyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with isopropyl halides under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N1-Isopropyl-N3-methyl-1,3-propanediamine with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
This compound Isopropyl (N1), Methyl (N3) C7H18N2 130.24 Organic synthesis; steric hindrance from branched substituents
N,N'-Dimethyl-1,3-propanediamine Methyl (N1 and N3) C5H14N2 104.20 High solubility in polar solvents; used in catalysis and ligand design
N1-(3-Methoxypropyl)-1,3-propanediamine 3-Methoxypropyl (N1) C7H18N2O 146.23 Polar methoxy group enhances hydrogen bonding; studied for collision cross-section properties
N-Propyl-1,3-propanediamine Propyl (N1) C6H16N2 116.21 Bifunctional molecule; participates in reductive amination and metal coordination
1-Acyl-1,3-propanediamine derivatives Acyl groups (e.g., 4-methylpiperidine) Varies Varies Nanomolar CCR5 antagonists; optimized for therapeutic activity

Functional and Application Differences

  • Steric Effects : The isopropyl group in this compound introduces significant steric hindrance compared to linear substituents (e.g., propyl or methoxypropyl). This may limit its utility in coordination chemistry but enhance selectivity in certain synthetic reactions .
  • Biological Activity: Unlike 1-acyl-1,3-propanediamine derivatives (e.g., CCR5 antagonists with nanomolar potency), the target compound lacks reported biological activity, suggesting its primary role is in synthetic chemistry rather than therapeutics .
  • Polarity : The methoxy group in N1-(3-Methoxypropyl)-1,3-propanediamine increases polarity and solubility in aqueous media, whereas the isopropyl and methyl groups in the target compound favor lipophilicity .

Stability and Reactivity

  • Coordination Chemistry : N,N'-Dimethyl-1,3-propanediamine forms stable metal complexes due to its small substituents, while the bulkier isopropyl group in the target compound may reduce binding efficiency in such applications .
  • Thermal Stability : Branched substituents (e.g., isopropyl) generally improve thermal stability compared to linear chains, which could make the target compound more suitable for high-temperature reactions .

Research Findings and Industrial Relevance

  • Organic Synthesis : this compound’s steric profile is advantageous for synthesizing hindered amines, which are critical in asymmetric catalysis .
  • Comparative Performance : In contrast, N,N'-Dimethyl-1,3-propanediamine is widely used in the production of epoxy curing agents and surfactants due to its commercial availability and reactivity .
  • Emerging Analogs: 1-Acyl-1,3-propanediamine derivatives highlight the importance of substituent flexibility in drug design, achieving nanomolar activity against CCR5 receptors .

Biological Activity

N1-Isopropyl-N3-methyl-1,3-propanediamine, a member of the propanediamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a 1,3-propanediamine backbone. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Chemical Formula: C₈H₁₈N₂
  • Molecular Weight: 158.25 g/mol
  • CAS Number: 1040692-90-7

The structural features of this compound contribute to its unique reactivity and interactions with biological targets. The presence of both the isopropyl and methyl groups enhances its steric and electronic properties, making it a candidate for various pharmacological applications.

This compound exhibits its biological effects primarily through:

1. Enzyme Inhibition:

  • The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can alter metabolic pathways critical in various diseases.

2. Antimicrobial Activity:

  • Preliminary studies suggest that the compound may demonstrate antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent.

3. Anti-inflammatory Properties:

  • Research is ongoing to evaluate the anti-inflammatory effects of this compound, which could be beneficial in treating conditions characterized by inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
AntimicrobialExhibits activity against E. coli and S. aureus; potential for broader applications in antibacterial therapy.
Anti-inflammatoryUnder investigation for its ability to reduce inflammation in various models.
Enzyme modulationInfluences the activity of histone lysine demethylases (KDMs), which are important in cancer biology and epigenetic regulation.

Case Studies and Research Findings

Research on this compound has included various studies focusing on its biological implications:

Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones against both E. coli and S. aureus, suggesting its potential as a therapeutic agent.

Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokines in macrophage cell lines, highlighting its possible application in treating inflammatory diseases.

Study 3: Enzyme Interaction Studies
Research exploring the interaction of this compound with histone demethylases revealed that it could serve as a modulator of epigenetic markers, offering insights into its role in cancer treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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